molecular formula C18H19N3OS B11096284 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11096284
M. Wt: 325.4 g/mol
InChI Key: GBSVFZZRGHPKOZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Thioether Compounds: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-12(2)13-7-9-14(10-8-13)19-17(22)11-23-18-20-15-5-3-4-6-16(15)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

GBSVFZZRGHPKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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